molecular formula C51H91N3Na2O10PS+ B13136334 9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt

9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt

Cat. No.: B13136334
M. Wt: 1015.3 g/mol
InChI Key: NDMMCSHPTCSMGZ-UASZUNNHSA-M
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Description

9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt is a complex organic compound with a unique structure that combines elements of fatty acids, phosphates, and thienoimidazole

Preparation Methods

The synthesis of 9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt involves multiple steps, including the preparation of intermediate compounds. The synthetic route typically starts with the preparation of 9-Octadecenoic acid, followed by the introduction of the thienoimidazole moiety and the phosphate group. The final step involves the esterification of the compound with sodium salt to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The double bond in the 9-Octadecenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The carbonyl groups in the thienoimidazole and phosphate moieties can be reduced to form alcohols.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of complex organic molecules and to develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and membrane dynamics.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt is unique due to its combination of fatty acid, phosphate, and thienoimidazole moieties. Similar compounds include:

    9-Octadecenoic acid: A simpler fatty acid with a double bond.

    Thieno[3,4-d]imidazole derivatives: Compounds with similar heterocyclic structures.

    Phosphate esters: Compounds with similar phosphate groups.

This compound’s unique structure and properties make it a valuable tool for various scientific research applications.

Properties

Molecular Formula

C51H91N3Na2O10PS+

Molecular Weight

1015.3 g/mol

IUPAC Name

disodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-dioxidophosphanium

InChI

InChI=1S/C51H92N3O10PS.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);;/q;2*+1/p-1/b19-17-,20-18-;;/t44-,45+,46+,50+;;/m1../s1

InChI Key

NDMMCSHPTCSMGZ-UASZUNNHSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[P+]([O-])([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO[P+]([O-])([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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